molecular formula C16H24N2O4 B7780458 Ethyl 3-[(3-ethoxy-3-oxopropyl)(pyridin-4-ylmethyl)amino]propanoate

Ethyl 3-[(3-ethoxy-3-oxopropyl)(pyridin-4-ylmethyl)amino]propanoate

Cat. No.: B7780458
M. Wt: 308.37 g/mol
InChI Key: CUIMQIVYWOYWFJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-ethoxy-3-oxopropyl)(pyridin-4-ylmethyl)amino]propanoate is a specialized ester-based compound that serves as a key synthetic intermediate in medicinal chemistry research. Its primary research value lies in its role as a precursor for the synthesis of more complex molecules, particularly those targeting nicotinic acetylcholine receptors (nAChRs). The structure incorporates a pyridinylmethylamino moiety, which is a privileged scaffold found in ligands for central nervous system targets. Researchers utilize this compound to build novel chemical entities, such as acyclic nucleotide analogues, by further functionalizing its carboxylic ester groups and secondary amine bridge. A specific application, documented in scientific literature, involves its use in the multi-step synthesis of acyclic nucleoside phosphonates, where its diethyl ester backbone and nitrogen-based core are essential for constructing the final active molecule. This synthetic utility makes it a valuable building block for investigating new therapeutic agents in areas including virology and neurology. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-(pyridin-4-ylmethyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-3-21-15(19)7-11-18(12-8-16(20)22-4-2)13-14-5-9-17-10-6-14/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIMQIVYWOYWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CCC(=O)OCC)CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-ethoxy-3-oxopropyl)(pyridin-4-ylmethyl)amino]propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-oxopropanoate with pyridin-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-ethoxy-3-oxopropyl)(pyridin-4-ylmethyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(3-ethoxy-3-oxopropyl)(pyridin-4-ylmethyl)amino]propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-ethoxy-3-oxopropyl)(pyridin-4-ylmethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 3-Oxo-3-(4-pyridyl)propionate (C₁₀H₁₁NO₃)
  • Key Differences : Replaces the tertiary amine with a ketone group.
  • Its LCMS data (m/z 393 [M+H]⁺) and HPLC retention time (0.29 minutes) suggest higher polarity than the target compound .
Ethyl 3-Amino-3-pyridin-4-ylprop-2-enoate (C₁₀H₁₂N₂O₂)
  • Key Differences: Contains an α,β-unsaturated enoate system and a primary amine.
  • Its molecular weight (192.21 g/mol) is significantly lower than the target compound, reflecting simpler substitution .

Substituent Modifications

Ethyl 3-(3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (C₁₈H₂₃NO₄)
  • Key Differences : Substitutes pyridine with a 1-methylindole group.
  • Its molecular weight (317.38 g/mol) exceeds the target compound due to the larger heterocycle .
Ethyl 3-Cyclopropyl-3-{[(4-methylphenyl)methyl]amino}propanoate (C₁₆H₂₃NO₂)
  • Key Differences : Replaces pyridin-4-ylmethyl with a p-tolylmethyl group and incorporates a cyclopropyl ring.
  • The absence of pyridine reduces polarity and hydrogen-bonding capacity .

Complex Hybrid Structures

Compound 27 (C₂₀H₃₄N₂O₆)
  • Key Differences: Features a cyclohexyl-hydroxy group and a branched aminoamide chain.
  • Implications : The hydroxyl and additional ester groups enhance hydrophilicity, while the cyclohexyl group contributes to stereochemical complexity. This compound’s synthesis involves multi-step coupling reactions, contrasting with the target compound’s likely simpler preparation .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents Evidence ID
Ethyl 3-[(3-ethoxy-3-oxopropyl)(pyridin-4-ylmethyl)amino]propanoate C₁₇H₂₄N₂O₅ 336.39 Tertiary amine, dual esters Pyridin-4-ylmethyl
Ethyl 3-Oxo-3-(4-pyridyl)propionate C₁₀H₁₁NO₃ 193.20 Ketone, ester Pyridin-4-yl
Ethyl 3-Amino-3-pyridin-4-ylprop-2-enoate C₁₀H₁₂N₂O₂ 192.21 α,β-unsaturated ester, amine Pyridin-4-yl
Ethyl 3-(Indol-2-yl)propanoate derivative C₁₈H₂₃NO₄ 317.38 Indole, dual esters 1-Methylindole
Ethyl 3-Cyclopropyl-3-(p-tolylmethyl)propanoate C₁₆H₂₃NO₂ 261.36 Cyclopropyl, ester p-Tolylmethyl

Reactivity and Functionalization

  • Amine vs. Ketone: The tertiary amine in the target compound allows for quaternization or coordination with metal ions, whereas the ketoester analog () is prone to enolate formation .
  • Ester Hydrolysis: Compounds like Ethyl 3-(4-methyl-2-oxochromen-3-yl)propanoate () undergo ester hydrolysis under basic conditions, a property exploitable for prodrug design .

Pharmacological Potential

  • Pyridine Derivatives : Pyridine-containing compounds (e.g., ) are explored as kinase inhibitors or antimicrobial agents due to their heteroaromatic pharmacophore .
  • Indole Derivatives : The indole-based analog () may exhibit serotonin receptor affinity, leveraging its aromatic system for π-π interactions .

Biological Activity

Ethyl 3-[(3-ethoxy-3-oxopropyl)(pyridin-4-ylmethyl)amino]propanoate (CAS Number: 865075-00-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O4C_{15}H_{22}N_{2}O_{4}, with a molecular weight of approximately 294.35 g/mol. The compound features a pyridine ring, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures may inhibit key enzymes involved in metabolic pathways. For instance, pyridine derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which could lead to reduced proliferation of certain cancer cells and pathogens .
  • Antioxidant Properties : Compounds containing ethoxy and oxopropyl groups have demonstrated antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals.

Antimicrobial Activity

Research indicates that ethyl esters similar to this compound exhibit significant antimicrobial properties. For example, studies on related compounds have shown effectiveness against various bacterial strains and fungi, suggesting a potential application in treating infections .

Anticancer Activity

The structural components of this compound may contribute to its anticancer potential. Compounds with similar functionalities have been reported to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of ethyl derivatives on human cancer cell lines indicated that these compounds could significantly reduce cell viability at certain concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Animal Models : In vivo studies using animal models have shown promising results where administration of similar ethyl compounds resulted in tumor regression and reduced metastasis in experimental cancer models .

Research Findings Summary Table

Study Type Findings Reference
In Vitro CytotoxicitySignificant reduction in cell viability in cancer cell lines
Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteria
Animal Model StudiesTumor regression observed with similar compounds

Q & A

Basic Research Questions

Q. What is the molecular structure of Ethyl 3-[(3-ethoxy-3-oxopropyl)(pyridin-4-ylmethyl)amino]propanoate, and how do its functional groups influence reactivity?

  • Answer: The compound's IUPAC name is ethyl 3-oxo-3-(pyridin-4-yl)propanoate, with the SMILES notation CCOC(=O)CC(=O)C1=CC=NC=C1 . Key functional groups include:

  • Ethoxy ester groups : Participate in hydrolysis or transesterification under acidic/basic conditions.
  • Pyridine ring : Enhances solubility in polar solvents and enables π-π stacking interactions with biological targets.
  • Amine linkage : Facilitates hydrogen bonding with enzymes or receptors.
    These groups dictate reactivity in nucleophilic acyl substitution (esters) and coordination chemistry (pyridine) .

Q. What are the standard synthetic routes for this compound?

  • Answer: A common method involves:

Step 1 : Condensation of ethyl propanoate with a pyridine-4-ylmethylamine derivative under basic conditions (e.g., NaOEt).

Step 2 : Coupling of the intermediate with 3-ethoxy-3-oxopropyl chloride.

Purification : Liquid-liquid extraction (ethyl acetate/water) and column chromatography .
Alternative routes use pre-functionalized pyridine building blocks to reduce side reactions .

Q. Which analytical techniques are used for structural validation and purity assessment?

  • Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z 393 [M+H]+ in similar syntheses) .
  • HPLC : Monitors retention time (e.g., 0.29 minutes under SQD-FA50 conditions) for purity .
  • NMR : Assigns proton environments (e.g., ethoxy CH₃ at ~1.2 ppm, pyridine protons at ~8.5 ppm) .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving this compound?

  • Answer: Critical parameters include:

  • Catalyst selection : Tripotassium phosphate improves coupling efficiency in amine-acylation steps (e.g., 91% yield in patent syntheses) .
  • Solvent choice : Tetrahydrofuran (THF) enhances solubility of intermediates, while ethyl acetate aids in phase separation during workup .
  • Temperature control : Room-temperature stirring minimizes side reactions (e.g., over-hydrolysis of esters) .
  • Post-reaction adjustments : Acidic pH (e.g., 6 N HCl) stabilizes the final product during isolation .

Q. What is the hypothesized mechanism of biological interaction for this compound?

  • Answer: The pyridine ring and amine group enable dual interactions:

  • Hydrogen bonding : The amine forms H-bonds with active-site residues (e.g., in bacterial dihydropteroate synthase, analogous to sulfonamide inhibitors) .
  • Electrostatic interactions : The pyridine nitrogen may coordinate with metal ions in enzyme pockets .
  • Structural analogs (e.g., pyrimidine derivatives) show activity as neurotransmitter modulators, suggesting potential CNS applications .

Q. How should stability and storage conditions be managed to prevent degradation?

  • Answer:

  • Storage : Sealed containers at room temperature (RT), protected from moisture to avoid ester hydrolysis .
  • Handling : Use anhydrous magnesium sulfate during synthesis to remove trace water .
  • Decomposition risks : Avoid strong oxidizers or high temperatures (>100°C), which may degrade the pyridine ring .

Q. How do structural modifications (e.g., pyridine vs. pyrimidine substitution) alter pharmacological properties?

  • Answer: Comparative studies show:

  • Pyridine derivatives : Higher lipophilicity enhances blood-brain barrier penetration, useful for CNS-targeted drugs .
  • Pyrimidine analogs : Increased hydrogen-bonding capacity improves enzyme inhibition but reduces metabolic stability .
  • Ethoxy group replacement : Switching to methyl esters accelerates hydrolysis, affecting bioavailability .

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